molecular formula C9H12N2O3 B3078699 3,4-Dimethoxybenzamidoxime CAS No. 1053058-99-3

3,4-Dimethoxybenzamidoxime

Cat. No.: B3078699
CAS No.: 1053058-99-3
M. Wt: 196.2 g/mol
InChI Key: REKFOHFJHBBXOR-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzamidoxime is an organic compound with the molecular formula C9H12N2O3 It is a derivative of benzamidoxime, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 4 positions

Biochemical Analysis

Biochemical Properties

3,4-Dimethoxybenzamidoxime plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with lignin peroxidase (LiP), an enzyme that catalyzes the degradation of aromatic hydrocarbons . The interaction between this compound and LiP involves the cleavage of a propenyl side chain, leading to the formation of veratraldehyde. This interaction highlights the compound’s role in modifying enzyme activity and facilitating biochemical transformations.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that compounds similar to this compound can affect the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound may impact the expression of genes involved in oxidative stress responses and metabolic pathways, thereby altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, such as lignin peroxidase, and modulate their activity . The binding interaction leads to the cleavage of chemical bonds and the formation of new products, such as veratraldehyde. Furthermore, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature and pH, which can affect its degradation rate . Over time, the degradation products of this compound may accumulate and exert different effects on cellular function. Long-term studies have shown that the compound can lead to sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity and promoting cellular function. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Studies have shown that the threshold for these effects depends on the specific animal model and the duration of exposure. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biomedical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it participates in the degradation of aromatic hydrocarbons by interacting with lignin peroxidase . This interaction leads to the formation of metabolic intermediates, which are further processed by other enzymes in the pathway. The compound’s involvement in these pathways highlights its role in modulating metabolic processes and influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its biochemical activity and interactions with other biomolecules. Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function within the cell . For example, this compound may be directed to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzamidoxime can be synthesized through the reaction of 3,4-dimethoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in ethanol under reflux conditions. For example, one method involves refluxing 3,4-dimethoxybenzonitrile with hydroxylamine hydrochloride and sodium carbonate in ethanol for 12 hours, yielding the desired product after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzamidoxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

3,4-Dimethoxybenzamidoxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzamidoxime involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the amidoxime moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzamidoxime
  • 3-Acetoxy-2-methylbenzamidoxime
  • 3,4-Dimethoxybenzaldehyde

Comparison: 3,4-Dimethoxybenzamidoxime is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and binding properties. Compared to 2,3-dimethoxybenzamidoxime, the 3,4-isomer may exhibit different chemical behavior and biological activity due to the different electronic and steric effects of the substituents.

Properties

IUPAC Name

N'-hydroxy-3,4-dimethoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(10)11-12)5-8(7)14-2/h3-5,12H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKFOHFJHBBXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/O)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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